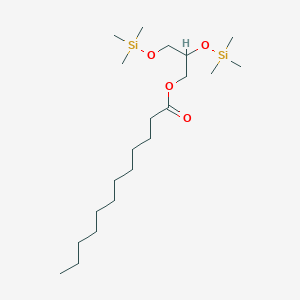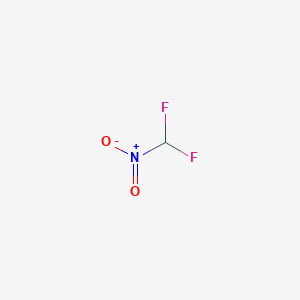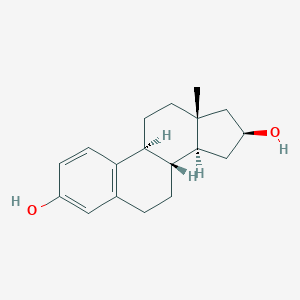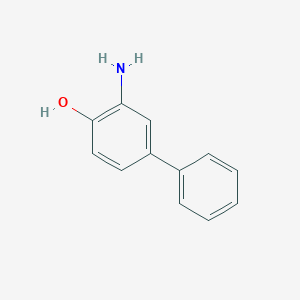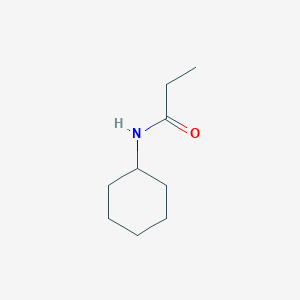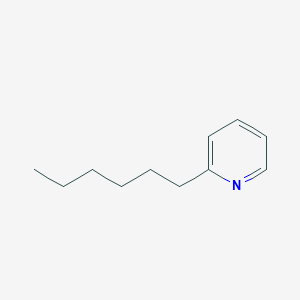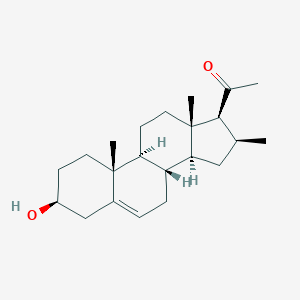![molecular formula C22H22N2 B072136 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile CAS No. 1240-16-0](/img/structure/B72136.png)
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile, also known as BMS-986205, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of naphthalene derivatives and has been synthesized using various methods. Additionally, we will list several future directions for research in this field.
Wirkmechanismus
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the development of cancer and inflammatory diseases by regulating the expression of genes involved in cell growth, survival, and inflammation. 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile binds to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes involved in cancer growth and inflammation, resulting in the inhibition of tumor growth and the reduction of inflammation.
Biochemische Und Physiologische Effekte
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to have various biochemical and physiological effects. In preclinical studies, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These effects suggest that 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has the potential to be used as a therapeutic agent in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in lab experiments is its high potency and selectivity for BET proteins. This allows for the specific targeting of BET proteins, reducing the risk of off-target effects. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research in the field of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile. One area of research is the development of more potent and selective BET inhibitors. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in animal models and humans. Finally, the use of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
In conclusion, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile is a promising therapeutic agent with potential applications in the treatment of various diseases. Its high potency and selectivity for BET proteins make it an attractive target for further research. Future studies should focus on the development of more potent and selective BET inhibitors, as well as the investigation of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile's long-term safety and efficacy in animal models and humans.
Synthesemethoden
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been synthesized using various methods, including the reaction of 4-chloro-2-naphthalenecarbonitrile with benzylmethylamine in the presence of a base, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-chloro-2-naphthalenecarbonitrile with benzylmethylamine in the presence of a palladium catalyst, followed by hydrogenation. The yield of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile using these methods is generally high, and the purity of the compound can be improved using various purification techniques.
Wissenschaftliche Forschungsanwendungen
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has shown promising results in various scientific research applications, including cancer treatment, inflammation, and autoimmune diseases. In preclinical studies, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. These findings suggest that 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has the potential to be used as a therapeutic agent in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
1240-16-0 |
|---|---|
Produktname |
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile |
Molekularformel |
C22H22N2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-[benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C22H22N2/c1-24(17-18-8-3-2-4-9-18)15-14-20(16-23)22-13-7-11-19-10-5-6-12-21(19)22/h2-13,20H,14-15,17H2,1H3 |
InChI-Schlüssel |
BFQMJUKUPCJANE-UHFFFAOYSA-N |
SMILES |
CN(CCC(C#N)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
Kanonische SMILES |
CN(CCC(C#N)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
Synonyme |
α-[2-[Benzyl(methyl)amino]ethyl]-1-naphthaleneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



